molecular formula C11H10N2O2 B8389727 2-Methoxy-1-[1,8]naphthyridin-4-yl-ethanone

2-Methoxy-1-[1,8]naphthyridin-4-yl-ethanone

Cat. No.: B8389727
M. Wt: 202.21 g/mol
InChI Key: FIUAXSITJRQSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1-[1,8]naphthyridin-4-yl-ethanone is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-methoxy-1-(1,8-naphthyridin-4-yl)ethanone

InChI

InChI=1S/C11H10N2O2/c1-15-7-10(14)8-4-6-13-11-9(8)3-2-5-12-11/h2-6H,7H2,1H3

InChI Key

FIUAXSITJRQSQI-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=C2C=CC=NC2=NC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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C=C(O[Si](C)(C)C)c1ccnc2ncccc12
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Synthesis routes and methods II

Procedure details

To a suspension of iodosobenzene (347 mg, 1.57 mmol), in MeOH (7.2 ml) in an ice bath was added borontrifluoride diethyletherate (0.200 ml, 1.57 mmol) followed by 4-(1-trimethylsilanyloxy-vinyl)-[1,8]-naphthyridine from Step 1 (350 mg, 1.43 mmol) in minimum amount of MeOH. The reaction mixture was warmed to RT overnight and then quenched with solid NaHCO3 and diluted with water. Iodobenzene was extracted with EtOAc and the desired material re-extracted with DCM 2×. The organic layers were dried over Na2SO4 and concentrated to an orange oil (110 mg), which consisted of a 2:3 mixture of starting material and desired title compound. MS (ESI+) for m/z 203 (M+H)+.
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347 mg
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reactant
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4-(1-trimethylsilanyloxy-vinyl)-[1,8]-naphthyridine
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350 mg
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7.2 mL
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